molecular formula C17H18OTe B12642125 1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one CAS No. 920969-20-6

1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one

Cat. No.: B12642125
CAS No.: 920969-20-6
M. Wt: 365.9 g/mol
InChI Key: QPHOVHZGMBRONC-UHFFFAOYSA-N
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Description

1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one is an organotellurium compound characterized by the presence of a tellanyl group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one typically involves the reaction of 1-phenyl-2-bromoethanone with 2,4,6-trimethylphenyltellurium trichloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.

Chemical Reactions Analysis

1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of tellurium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of tellurium-containing alcohols.

    Substitution: The tellanyl group can be substituted with other functional groups through reactions with nucleophiles such as thiols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions include tellurium oxides, alcohols, and substituted ethanones.

Scientific Research Applications

1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.

    Biology: Research has explored its potential as an antioxidant due to the unique redox properties of tellurium.

    Medicine: Preliminary studies suggest that organotellurium compounds may have therapeutic potential, including anticancer and antimicrobial activities.

    Industry: While not widely used industrially, this compound’s unique properties make it a subject of interest for developing new materials and catalysts.

Mechanism of Action

The mechanism by which 1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one exerts its effects is primarily related to the redox behavior of the tellurium atom. The compound can undergo redox cycling, which allows it to interact with various molecular targets, including enzymes and cellular components. This redox activity is crucial for its potential antioxidant and therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one include:

    1-Phenyl-2-[(2,4,6-trimethylphenyl)selanyl]ethan-1-one: This compound contains a selenium atom instead of tellurium and exhibits similar redox properties but with different reactivity and biological activity.

    1-Phenyl-2-[(2,4,6-trimethylphenyl)thio]ethan-1-one: This sulfur-containing analogue has distinct chemical properties and reactivity compared to the tellurium compound.

    1-Phenyl-2-[(2,4,6-trimethylphenyl)oxy]ethan-1-one: The oxygen analogue is less reactive in redox reactions but can serve as a useful comparison for studying the effects of different chalcogen atoms.

The uniqueness of this compound lies in its tellurium content, which imparts distinct redox properties and potential biological activities not observed in its sulfur or oxygen analogues.

Properties

CAS No.

920969-20-6

Molecular Formula

C17H18OTe

Molecular Weight

365.9 g/mol

IUPAC Name

1-phenyl-2-(2,4,6-trimethylphenyl)tellanylethanone

InChI

InChI=1S/C17H18OTe/c1-12-9-13(2)17(14(3)10-12)19-11-16(18)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3

InChI Key

QPHOVHZGMBRONC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Te]CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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